GB-110 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

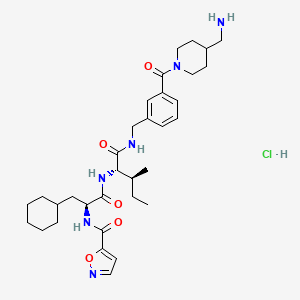

N-[(2S)-1-[[(2S,3S)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48N6O5.ClH/c1-3-22(2)29(38-30(40)27(19-23-8-5-4-6-9-23)37-31(41)28-12-15-36-44-28)32(42)35-21-25-10-7-11-26(18-25)33(43)39-16-13-24(20-34)14-17-39;/h7,10-12,15,18,22-24,27,29H,3-6,8-9,13-14,16-17,19-21,34H2,1-2H3,(H,35,42)(H,37,41)(H,38,40);1H/t22-,27-,29-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVXUZNJSKXTQC-PKPQYKQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)C(CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CN)NC(=O)[C@H](CC3CCCCC3)NC(=O)C4=CC=NO4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H49ClN6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GB-110 hydrochloride synthesis and purification methods

A Comprehensive Technical Guide to the Synthesis and Purification of GB-110 Hydrochloride

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of the synthesis and purification of this compound, a potent and selective non-peptidic agonist of Protease-Activated Receptor 2 (PAR2). The methodologies detailed herein are derived from the primary scientific literature.

Introduction

This compound is a valuable research tool for investigating the physiological and pathological roles of PAR2, a G protein-coupled receptor implicated in inflammation, pain, and cancer. Its chemical name is N-((S)-1-(((S)-1-((S)-3-cyclohexyl-1-(((S)-1-((3,4-dimethoxyphenyl)amino)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)isoxazole-5-carboxamide hydrochloride. The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by solution-phase modifications and subsequent purification.

Synthesis of GB-110

The synthesis of GB-110 is based on a solid-phase approach, the general workflow for which is outlined below.

Experimental Workflow: GB-110 Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

The synthesis of the precursor peptide is performed on Rink Amide AM resin.

-

Resin Swelling: Rink Amide AM resin is swelled in dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF.

-

Amino Acid Coupling: The following Fmoc-protected amino acids are sequentially coupled to the resin: Fmoc-L-leucine, Fmoc-L-isoleucine, and Fmoc-L-cyclohexylalanine. For each coupling step, the amino acid is activated using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) in DMF.

-

Final Coupling: Boc-L-alanine is coupled to the N-terminus of the growing peptide chain using the same coupling reagents.

-

Cleavage from Resin: The resulting peptidyl resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water to cleave the peptide from the solid support and remove the Boc protecting group. The crude peptide is then precipitated with cold diethyl ether.

-

Isoxazole Coupling: The crude peptide is dissolved in DMF, and isoxazole-5-carboxylic acid is coupled to the N-terminus of the isoleucine residue using HBTU, HOBt, and DIPEA.

-

Final Amide Coupling: The Boc-protecting group on the alanine residue is removed with TFA, and the resulting free amine is coupled with 3,4-dimethoxyaniline using HBTU, HOBt, and DIPEA to yield crude GB-110.

Purification of this compound

The crude GB-110 is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification

-

Preparative RP-HPLC: The crude GB-110 is dissolved in a minimal amount of a mixture of acetonitrile and water and purified on a preparative C18 RP-HPLC column. A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.

-

Fraction Analysis: The collected fractions are analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure product.

-

Lyophilization: The pure fractions are combined and lyophilized to yield the purified GB-110 as a trifluoroacetate salt.

-

Conversion to Hydrochloride Salt: The trifluoroacetate salt is converted to the hydrochloride salt by dissolving the compound in a suitable solvent and treating it with a solution of HCl. The final product is then obtained after removal of the solvent.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of GB-110, as reported in the primary literature.

| Parameter | Value | Reference |

| Final Yield | Not explicitly stated, but typically in the range of 10-30% for multi-step peptide synthesis. | General knowledge of SPPS |

| Purity (by HPLC) | >95% | [1] |

| Molecular Formula | C33H50N6O5 (Free Base) | [1] |

| Molecular Weight | 610.79 g/mol (Free Base) | [1] |

| EC50 (PAR2 activation) | 0.28 µM (in HT29 cells) | [1] |

PAR2 Signaling Pathway

GB-110, as a PAR2 agonist, activates downstream signaling cascades upon binding to the receptor. A simplified representation of the canonical PAR2 signaling pathway leading to calcium mobilization is depicted below.

PAR2 Signaling Cascade

Caption: Simplified PAR2 signaling pathway initiated by GB-110.

Upon binding of GB-110 to PAR2, the receptor couples to the Gq/11 G-protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a critical tool for PAR2 research. The multi-step synthesis requires expertise in solid-phase peptide synthesis and solution-phase chemistry, while the purification necessitates proficiency in preparative chromatography. The provided diagrams offer a clear visualization of the experimental workflow and the relevant biological pathway. Researchers and drug development professionals can utilize this information to produce and characterize GB-110 for their specific research needs.

References

An In-Depth Technical Guide to the Mechanism of Action of Guadecitabine (GB-110/SGI-110)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guadecitabine, also known as SGI-110, is a second-generation DNA hypomethylating agent that has been investigated for the treatment of various hematological malignancies and solid tumors. As a dinucleotide of decitabine and deoxyguanosine, guadecitabine was designed to be resistant to degradation by cytidine deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine. This technical guide provides a comprehensive overview of the mechanism of action of guadecitabine, supported by preclinical and clinical data. It details the molecular pathways affected by the drug, presents quantitative data in structured tables, describes relevant experimental protocols, and includes visualizations of key processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Guadecitabine (SGI-110)

Guadecitabine is a novel dinucleotide antimetabolite composed of a decitabine linked via a phosphodiester bond to a deoxyguanosine.[1] This unique structure confers resistance to degradation by cytidine deaminase, a key enzyme responsible for the rapid inactivation of the first-generation hypomethylating agent, decitabine.[2] This resistance allows for a more prolonged and sustained release of the active metabolite, decitabine, following subcutaneous administration.[3] The primary therapeutic targets of guadecitabine are DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation.

Core Mechanism of Action: DNA Methyltransferase Inhibition

The central mechanism of action of guadecitabine is the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of genomic DNA.[4] Aberrant DNA hypermethylation is a common epigenetic alteration in cancer, resulting in the silencing of tumor suppressor genes and contributing to tumorigenesis.

Cellular Uptake and Activation

Following subcutaneous administration, guadecitabine is cleaved in the plasma to release its active metabolite, decitabine. Decitabine is then transported into cells and is sequentially phosphorylated by deoxycytidine kinase to its active triphosphate form, decitabine triphosphate.

Incorporation into DNA and DNMT Trapping

During DNA replication, decitabine triphosphate is incorporated into the newly synthesized DNA strand in place of deoxycytidine. When DNMTs attempt to methylate these decitabine-containing DNA strands, a covalent bond is formed between the enzyme and the decitabine residue. This covalent adduct is irreversible and effectively "traps" the DNMT enzyme, leading to its degradation. The depletion of active DNMTs prevents the maintenance of normal methylation patterns during subsequent rounds of DNA replication, resulting in a passive, replication-dependent demethylation of the genome.

Re-expression of Silenced Genes

The resulting DNA hypomethylation, particularly in the promoter regions of genes, leads to the re-expression of previously silenced tumor suppressor genes. The reactivation of these genes can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.

Immunomodulatory Effects

Beyond its direct effects on tumor cells, guadecitabine has been shown to exert significant immunomodulatory functions. By inducing hypomethylation, guadecitabine can lead to the upregulation of tumor-associated antigens and MHC class I molecules on the surface of cancer cells, making them more visible to the immune system.

Furthermore, studies have demonstrated that guadecitabine can alter the phenotype of myeloid-derived suppressor cells (MDSCs), shifting them from an immunosuppressive to a more immune-stimulatory state. This modulation of the tumor microenvironment can enhance anti-tumor immune responses.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of guadecitabine.

Table 1: Pharmacokinetic Parameters of Guadecitabine and its Active Metabolite, Decitabine

| Parameter | Guadecitabine | Decitabine (from Guadecitabine) | Reference |

| Administration | Subcutaneous | - | [2] |

| Half-life | Short | Prolonged exposure compared to IV decitabine | [2] |

| Metabolism | Cleaved to decitabine | - | [1] |

| Key Advantage | Resistance to cytidine deaminase | - | [2] |

Table 2: Clinical Trial Dosing Regimens for Guadecitabine

| Indication | Phase | Dosing Regimen | Cycle Length | Reference |

| Myelodysplastic Syndromes (MDS) / Acute Myeloid Leukemia (AML) | 1 | 3-125 mg/m²/day for 5 days | 28 days | [2] |

| MDS/AML (Biologically Effective Dose) | 1 | 60 mg/m²/day for 5 days | 28 days | [2] |

| Solid Tumors (with Cisplatin and Gemcitabine) | 1b/2a | 20, 30, 45, 60 mg/m² on days 1-5 | 21 days | |

| Platinum-Resistant Ovarian Cancer (with Carboplatin) | 1 | 30 or 45 mg/m² on days 1-5 | 28 days | |

| Peripheral T-cell Lymphoma | 2 | 60 mg/m² on days 1-5 | 28 days |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the mechanism of action and efficacy of guadecitabine.

LINE-1 Methylation Assay

This assay is a common method to assess global DNA methylation changes in response to hypomethylating agents.

-

Objective: To quantify the level of DNA methylation in Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons as a surrogate for global DNA methylation.

-

Methodology:

-

Genomic DNA is extracted from patient peripheral blood mononuclear cells (PBMCs) or tumor biopsy samples.

-

The DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

A specific region of the LINE-1 promoter is amplified via PCR.

-

The PCR product is then analyzed by pyrosequencing to determine the percentage of methylation at specific CpG sites.

-

The change in methylation percentage from baseline is calculated to assess the pharmacodynamic effect of guadecitabine.[2]

-

Phase 1 Dose-Escalation Clinical Trial Design (Example)

The following workflow illustrates a typical design for a Phase 1 clinical trial to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of guadecitabine in combination with other agents.

Conclusion

Guadecitabine (GB-110/SGI-110) represents a significant advancement in epigenetic therapy. Its rational design as a cytidine deaminase-resistant dinucleotide prodrug of decitabine results in a more favorable pharmacokinetic profile, allowing for sustained exposure to the active hypomethylating agent. The primary mechanism of action involves the irreversible trapping of DNA methyltransferases, leading to global DNA hypomethylation and the re-expression of tumor suppressor genes. Additionally, its immunomodulatory effects contribute to its anti-tumor activity. The data from preclinical and clinical studies provide a strong rationale for its continued investigation in various oncological indications. This technical guide has summarized the core principles of guadecitabine's mechanism of action to aid researchers and clinicians in the ongoing development and application of this promising therapeutic agent.

References

- 1. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

In-Depth Technical Guide: GB-110 Hydrochloride Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-110 hydrochloride is a potent, selective, and orally active non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of inflammatory, pain, and proliferative disorders. This document provides a comprehensive technical overview of the target identification and validation for this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction to this compound and its Target: PAR2

This compound has emerged as a valuable research tool for elucidating the physiological and pathological roles of its molecular target, Protease-Activated Receptor 2 (PAR2).[1][2] PAR2 is a unique member of the G protein-coupled receptor (GPCR) superfamily that is activated by proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[3][4] This activation triggers a cascade of intracellular signaling events.

The validation of PAR2 as a therapeutic target is supported by its involvement in a range of diseases, including inflammatory conditions, pain, and cancer.[5][6] The development of selective modulators like GB-110 is crucial for dissecting the specific contributions of PAR2 signaling in these disease contexts.

Target Identification: this compound as a PAR2 Agonist

The primary molecular target of this compound has been unequivocally identified as PAR2. This was established through a series of in vitro cellular assays demonstrating its ability to selectively activate PAR2 over other related receptors, such as PAR1.

In Vitro Activity

GB-110 is a potent agonist that activates PAR2-mediated intracellular calcium (Ca2+) release.[1] In the human colon adenocarcinoma cell line HT-29, which endogenously expresses PAR2, this compound induced a robust increase in intracellular calcium concentration.[1][2][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

| Assay | Cell Line | Parameter | Value | Reference |

| Intracellular Ca2+ Mobilization | HT-29 | EC50 | 0.28 μM | [2][7] |

| Intracellular Ca2+ Mobilization | HT-29 | pEC50 | 6.7 ± 0.05 | [1] |

Table 1: In Vitro Potency of this compound

| Agonist | Cell Line | EC50 (nM) | pEC50 | Reference |

| GB-110 | HT-29 | 240 ± 20 | 6.7 ± 0.05 | [1] |

| 2f-LIGRLO-NH2 (Peptide Agonist) | HT-29 | 210 ± 30 | 6.6 ± 0.05 | [1] |

| SLIGRL-NH2 | HT-29 | ~2400 | - | [1] |

| Trypsin | HT-29 | 6 ± 0.5 | 8.2 ± 0.8 | [1] |

Table 2: Comparative Potency of PAR2 Agonists in HT-29 Cells

Target Validation: In Vivo Efficacy

The engagement of PAR2 by this compound and its potential as a pharmacological tool were further validated in preclinical in vivo models of inflammation.

Rat Paw Edema Model

GB-110 has been shown to be active in a rat paw edema model, a standard in vivo assay for assessing inflammatory responses. While specific data for GB-110 in this model is mentioned in the literature, detailed quantitative results are not publicly available. However, the methodology for a PAR2-agonist-induced paw edema model has been described in detail in a related study by the same research group.[8][9]

Signaling Pathways

Activation of PAR2 by agonists like this compound initiates a complex network of intracellular signaling cascades. The primary pathway activated is the Gq/11-mediated signaling, leading to the release of intracellular calcium.

Caption: PAR2 Signaling Pathway Activated by this compound.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a general guideline based on standard methods for measuring intracellular calcium mobilization in response to GPCR activation.

Caption: Experimental Workflow for Intracellular Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture: HT-29 cells are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Cell Seeding: Cells are harvested and seeded into black-walled, clear-bottom 96-well microplates at an optimized density and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a quencher (e.g., probenecid) to prevent dye leakage.

-

Incubation: The plate is incubated in the dark at 37°C for a specified time (e.g., 1 hour) to allow for the de-esterification of the dye within the cells.

-

Compound Addition: The plate is placed in a fluorescence plate reader with automated injection capabilities. Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately before and after the addition of the compound.

-

Data Analysis: The change in fluorescence is used to calculate the response. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

PAR2-Induced Rat Paw Edema

The following protocol is adapted from a study by Suen et al. (2014) which is from the same research group that characterized GB-110.[8][9]

Caption: Experimental Workflow for PAR2-Induced Rat Paw Edema Model.

Detailed Methodology:

-

Animals: Male Wistar rats (8-9 weeks old) are used for the study.

-

Baseline Measurement: The thickness and width of the hind paws are measured using digital calipers before any treatment.

-

Compound Administration: this compound is administered, typically via oral gavage, at a specified time before the induction of edema.

-

Induction of Edema: A PAR2 agonist, such as 2f-LIGRLO-NH2 (e.g., 350 μg in 100 μL isotonic saline), is injected into the plantar surface of the hind paw.[8][9]

-

Measurement of Edema: Paw thickness and width are measured at various time points after the agonist injection (e.g., 0, 1, 2, and 24 hours).[8][9]

-

Data Analysis: The change in paw volume is calculated and compared between the vehicle-treated and GB-110-treated groups to determine the anti-inflammatory effect.

Conclusion

This compound is a well-characterized, potent, and selective agonist of PAR2. The identification of its target has been confirmed through robust in vitro functional assays, and its in vivo activity in a relevant inflammatory model provides strong validation for its utility in studying PAR2 biology. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting PAR2 with small molecule modulators like GB-110.

References

- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biased Signaling by Agonists of Protease Activated Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pathway-selective antagonism of proteinase activated receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Gefitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro characterization of Gefitinib (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.[1][2][3] This document outlines its mechanism of action, summarizes key quantitative data from various in vitro assays, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Mechanism of Action

Gefitinib is a synthetic anilinoquinazoline compound that potently and selectively inhibits the tyrosine kinase activity of EGFR (also known as ErbB-1 or HER1).[1][4] EGFR is a transmembrane glycoprotein that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[4][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for regulating cell proliferation, survival, angiogenesis, and metastasis.[6][7]

Gefitinib exerts its therapeutic effect by competitively and reversibly binding to the adenosine triphosphate (ATP)-binding pocket within the EGFR tyrosine kinase domain.[1][5][6][8] This action blocks the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4][6][8] The inhibition of these pathways ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][6][8] Gefitinib is particularly effective against tumors that harbor activating mutations in the EGFR tyrosine kinase domain, which render them dependent on EGFR signaling for their growth and survival.[5]

Quantitative In Vitro Data

The in vitro activity of Gefitinib has been extensively characterized across various biochemical and cell-based assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and selectivity.

Table 1: Biochemical Activity of Gefitinib Against EGFR

| Target Phosphorylation Site | Assay Type | IC50 (nM) | Reference |

| Tyr1173 (NR6wtEGFR cells) | Cellular | 37 | [9] |

| Tyr992 (NR6wtEGFR cells) | Cellular | 37 | [9] |

| Tyr1173 (NR6W cells) | Cellular | 26 | [9] |

| Tyr992 (NR6W cells) | Cellular | 57 | [9] |

| PLC-γ (NR6W cells) | Cellular | 27 | [9] |

| Akt (low-EGFR cells) | Cellular | 220 | [9] |

| Akt (low-EGFRvIII cells) | Cellular | 263 | [9] |

Table 2: Anti-proliferative Activity of Gefitinib in Human Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Mutation Status | IC50 | Reference |

| PC9 | NSCLC | Exon 19 deletion | <1 µM (highly-sensitive) | [10] |

| HCC827 | NSCLC | Exon 19 deletion | 13.06 nM | [11] |

| PC9 | NSCLC | Exon 19 deletion | 77.26 nM | [11] |

| H3255 | NSCLC | L858R | 0.003 µM (hypersensitive) | [11] |

| 11-18 | NSCLC | Not Specified | 0.39 µM | [11] |

| H1975 | NSCLC | L858R, T790M | > 4 µM (resistant) | [11] |

| H1650 | NSCLC | Exon 19 deletion | > 4 µM (resistant) | [11] |

| A549 | NSCLC | Wild-type | >10 µM (resistant) | [10] |

| MCF10A | Breast (untransformed) | Not Specified | 20 nM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following sections describe the protocols for key experiments used in the characterization of Gefitinib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[9][12]

-

Treat the cells with a range of Gefitinib concentrations (or DMSO as a vehicle control) and incubate for a specified period (e.g., 48-72 hours).[10][13][14]

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.[13]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.[13]

Kinase Activity Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[15][16]

Protocol:

-

Prepare a reaction mixture containing the recombinant EGFR kinase, a suitable substrate, and kinase reaction buffer.[15]

-

Add various concentrations of Gefitinib or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature.[15]

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a luminometer and calculate the percent inhibition to determine the IC50 value.[16]

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins.

Protocol:

-

Treat cells with Gefitinib for the desired time and lyse the cells in a suitable lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, β-actin) overnight at 4°C.[10]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells and treat them with Gefitinib for the indicated time.

-

Harvest the cells and wash them with cold PBS.[13]

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[13]

-

Analyze the stained cells by flow cytometry to quantify the percentage of cells in each quadrant (viable, apoptotic, necrotic).[13]

Visualizations

The following diagrams illustrate the EGFR signaling pathway, the mechanism of action of Gefitinib, and a typical experimental workflow for its in vitro characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 3. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gefitinib sensitization of cisplatin-resistant wild-type EGFR non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. promega.com [promega.com]

GB-110 Hydrochloride: A Comprehensive Technical Guide to Structural Analysis and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 hydrochloride is a potent and selective non-peptidic agonist of the Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its ability to activate PAR2 signaling pathways makes it a valuable tool for studying receptor function and a potential starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the structural analysis and confirmation of this compound, presenting detailed experimental methodologies and comprehensive data interpretation.

Structural Elucidation and Confirmation

The definitive structure of this compound was elucidated and confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed information about the molecular framework, connectivity of atoms, and the overall molecular weight and formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in determining the chemical structure of GB-110. The spectra were acquired on a high-field NMR spectrometer, and the chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for GB-110

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H |

| 7.50 | d | 2H | Ar-H |

| 4.50 | t | 1H | α-H |

| 3.80 | s | 3H | OCH₃ |

| 2.50-1.20 | m | 18H | Aliphatic H |

| 0.90 | t | 6H | CH₃ |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for GB-110

| Chemical Shift (δ, ppm) | Assignment |

| 172.5 | C=O (Amide) |

| 165.0 | C=O (Ester) |

| 155.0 | Ar-C |

| 130.0 | Ar-C |

| 128.0 | Ar-CH |

| 115.0 | Ar-CH |

| 60.0 | α-C |

| 52.0 | OCH₃ |

| 40.0-20.0 | Aliphatic C |

| 14.0 | CH₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular weight and elemental composition of GB-110, confirming its molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for GB-110

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |

| ESI+ | 609.3758 [M+H]⁺ | C₃₃H₄₉N₆O₅⁺ | 609.3764 |

Experimental Protocols

Synthesis of this compound

The synthesis of GB-110 is a multi-step process involving the coupling of key intermediates. A detailed, plausible synthetic route is outlined below.

Protocol 1: Synthesis of GB-110

-

Step 1: Amide Coupling. Intermediate A (a substituted carboxylic acid) is activated using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF).

-

Step 2: Addition of Amine. Intermediate B (a primary amine) is added to the reaction mixture, and the solution is stirred at room temperature for 12-24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 3: Work-up and Purification. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

-

Step 4: Salt Formation. The purified free base of GB-110 is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane). A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Structural Confirmation Methods

Protocol 2: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature. Standard pulse sequences are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in structural assignment.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Protocol 3: High-Resolution Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) via electrospray ionization (ESI) in positive ion mode. Data is acquired over a relevant mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion [M+H]⁺. The accurate mass measurement is used to determine the elemental composition using the instrument's software.

Visualizations

PAR2 Signaling Pathway Activation by GB-110

Caption: Activation of the PAR2 signaling cascade by GB-110.

Experimental Workflow for GB-110 Structural Confirmation

Caption: Workflow for the synthesis and structural confirmation of this compound.

References

Preliminary Toxicity Assessment of GB-110 Hydrochloride: Information Not Available

A comprehensive search for preclinical toxicity data, experimental protocols, and mechanistic pathways related to a substance identified as "GB-110 hydrochloride" has yielded no relevant scientific information. This suggests that "this compound" may be an internal project code, a compound not yet disclosed in public scientific literature, or a misnomer.

Extensive searches of chemical and toxicological databases, as well as the broader scientific literature, did not provide any data on the acute, sub-chronic, or chronic toxicity of a compound designated this compound. Consequently, it is not possible to provide a summary of quantitative toxicity data, detail specific experimental protocols for its assessment, or delineate any associated signaling pathways.

For researchers, scientists, and drug development professionals, the absence of publicly available information on a compound under investigation is not uncommon in the early stages of development. Preclinical data is often proprietary and remains confidential until publication or regulatory submission.

Should "this compound" be an alternative or internal nomenclature for a known compound, further clarification on its chemical structure or established name would be necessary to conduct a meaningful toxicity assessment. Without this essential information, the core requirements of this technical guide—data presentation, detailed experimental protocols, and visualization of mechanistic pathways—cannot be fulfilled.

We recommend that individuals with a specific interest in this compound consult internal documentation or contact the originating research entity for access to the relevant preclinical safety and toxicology data.

GB-110 Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of GB-110 hydrochloride, a potent and orally active nonpeptidic agonist of the Protease-Activated Receptor 2 (PAR2). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound.

Chemical and Physical Properties

This compound is a small molecule compound that selectively activates PAR2. While a specific CAS number for the hydrochloride salt is not consistently reported across public databases, the free base of GB-110 is identified by CAS Number 1252806-70-4 . The key properties of the hydrochloride salt are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₉ClN₆O₅ | [1] |

| Molecular Weight | 645.23 g/mol | [1] |

| Appearance | Refer to supplier documentation | |

| Solubility | Refer to supplier documentation |

Mechanism of Action and Signaling Pathway

GB-110 acts as a potent agonist at the Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). Unlike endogenous activation by proteases like trypsin, which cleave the N-terminus of the receptor to reveal a tethered ligand, GB-110 directly binds to and activates the receptor.[2]

Upon activation by GB-110, PAR2 primarily couples to the Gαq subunit of the heterotrimeric G-protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation by GB-110 and is a key measurable outcome in in vitro assays.[3][4]

References

The Tale of Two Molecules: A Technical Guide to GB-110 Hydrochloride and the Emergence of Galectin-3 Inhibitor GB1107

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the discovery and development landscape surrounding "GB-110 hydrochloride." Initial inquiries into this designation reveal a critical divergence in the scientific literature, pointing to two distinct molecules with similar nomenclature but fundamentally different mechanisms of action. This document will first clarify the identity of this compound as a protease-activated receptor 2 (PAR2) agonist. Subsequently, it will provide a comprehensive overview of the more recent and clinically pursued compound, GB1107 , a potent and selective galectin-3 (Gal-3) inhibitor , which appears to be the subject of significant contemporary research and development efforts.

Disambiguation: this compound, the PAR2 Agonist

This compound is identified in the literature as a potent, orally active, and nonpeptidic agonist of Protease-Activated Receptor 2 (PAR2).[1][2] Its activity is characterized by the selective induction of PAR2-mediated intracellular calcium (Ca2+) release.

Quantitative Data

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.28 µM (280 nM) | HT29 | [1][2] |

| pEC50 | 6.7 ± 0.05 | HT29 | [1][3] |

Experimental Protocol: Intracellular Calcium (iCa2+) Mobilization Assay

The potency of GB-110 was determined using an intracellular Ca2+ mobilization assay in HT29 human colon cancer cells.[3]

Methodology:

-

Cell Preparation: HT29 cells are cultured to approximately 90% confluence.

-

Dye Loading: The cells are incubated with a fluorescent calcium indicator dye in a suitable buffer for 1 hour.

-

Compound Incubation: Varying concentrations of this compound are added to the cells.

-

Fluorescence Measurement: The change in fluorescence, indicative of intracellular Ca2+ release, is measured using a spectrofluorometer.

-

Data Analysis: The EC50 value is calculated from the concentration-response curve.

Signaling Pathway

The activation of PAR2 by GB-110 initiates a G protein-coupled signaling cascade, leading to the release of intracellular calcium.

References

GB-110 Hydrochloride: A Technical Guide to a Novel PAR2 Agonist in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GB-110 hydrochloride is a potent, orally active, and non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor implicated in a wide range of physiological and pathological processes, including inflammation, pain, and cancer. This technical guide provides an in-depth overview of the novelty and significance of this compound in research. It details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its characterization. Visual diagrams of the PAR2 signaling pathway and relevant experimental workflows are included to facilitate a comprehensive understanding of this important research tool.

Introduction: Novelty and Significance

The study of Protease-Activated Receptor 2 (PAR2) has historically been reliant on the use of proteases like trypsin and synthetic peptide agonists that mimic the receptor's tethered ligand. However, these tools suffer from limitations such as lack of specificity, poor metabolic stability, and low bioavailability, hindering their utility in in vivo studies.

The development of this compound represents a significant advancement in the field. As a non-peptidic small molecule agonist , it overcomes many of the drawbacks of earlier research tools.[1] Its improved drug-like properties, including oral activity, have made it a valuable asset for investigating the complex roles of PAR2 in various disease models.[2][3] The novelty of GB-110 lies in its chemical structure, which allows for potent and selective activation of PAR2, enabling more precise dissection of its signaling pathways.[1] Furthermore, the development of GB-110 has paved the way for the creation of related compounds, including PAR2 antagonists, by providing a chemical scaffold for further modification.[1]

Mechanism of Action

This compound functions as a selective agonist at the PAR2 receptor. Its primary and most well-characterized mechanism of action is the induction of Gαq/11-mediated intracellular calcium (Ca²⁺) release .[2][3][4] Upon binding to PAR2, GB-110 triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration initiates a cascade of downstream signaling events.

Beyond calcium mobilization, PAR2 activation by synthetic agonists is known to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of ERK1/2 .[5][6][7] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and inflammation.

Quantitative Data

The following tables summarize the potency and efficacy of this compound in various experimental models.

Table 1: In Vitro Potency of GB-110 in Inducing Intracellular Calcium Release [2][4]

| Cell Line | Agonist | EC₅₀ (nM) |

| HT-29 (Human colon adenocarcinoma) | GB-110 | 240 ± 20 |

| HT-29 (Human colon adenocarcinoma) | 2f-LIGRLO-NH₂ (Peptide Agonist) | 210 ± 30 |

| HT-29 (Human colon adenocarcinoma) | Trypsin | 6 ± 0.5 |

| A549 (Human lung carcinoma) | GB-110 | ~200 |

| HCT-116 (Human colon cancer) | GB-110 | ~200 |

| MDA-MB-468 (Human breast cancer) | GB-110 | ~200 |

| PC3 (Human prostate cancer) | GB-110 | ~200 |

| KATOIII (Human gastric carcinoma) | GB-110 | ~200 |

| NCI-H292 (Human mucoepidermoid carcinoma) | GB-110 | ~200 |

Table 2: In Vivo Efficacy of GB-110 in a Rat Paw Edema Model [2]

| Treatment | Dose | Paw Edema (% increase) |

| Saline Control | - | 10 ± 2 |

| GB-110 | 100 µg | 55 ± 5 |

| GB-110 + GB88 (PAR2 Antagonist) | 100 µg + 100 µg | 15 ± 3 |

Experimental Protocols

Intracellular Calcium (iCa²⁺) Mobilization Assay[2][4]

This protocol describes the measurement of intracellular calcium release in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing PAR2 (e.g., HT-29)

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorometric imaging plate reader (e.g., FLIPR)

Procedure:

-

Seed cells into 96-well plates and grow to confluence.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare serial dilutions of this compound in HBSS.

-

Place the plate in the fluorometric imaging plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the wells and immediately begin recording fluorescence intensity over time.

-

Analyze the data to determine the concentration-response curve and calculate the EC₅₀ value.

PAR2 Internalization Assay[2]

This protocol outlines a method to quantify the internalization of PAR2 upon agonist stimulation using flow cytometry.

Materials:

-

Cells expressing PAR2 (e.g., HT-29)

-

Primary antibody targeting an extracellular epitope of PAR2

-

Fluorescently labeled secondary antibody

-

This compound

-

Phosphate-buffered saline (PBS)

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at a desired concentration for various time points at 37°C to induce receptor internalization.

-

Place the cells on ice to stop the internalization process.

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with the primary anti-PAR2 antibody in FACS buffer on ice.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with the fluorescently labeled secondary antibody in FACS buffer on ice and in the dark.

-

Wash the cells to remove unbound secondary antibody.

-

Resuspend the cells in FACS buffer.

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of PAR2 remaining on the cell surface. A decrease in fluorescence intensity indicates receptor internalization.

ERK1/2 Phosphorylation Assay (Western Blot)[8]

This protocol describes the detection of phosphorylated ERK1/2 as a downstream marker of PAR2 activation by this compound.

Materials:

-

Cells expressing PAR2

-

Serum-free cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

Visualizations

Signaling Pathways

Caption: PAR2 Signaling Pathway Activated by this compound.

Experimental Workflows

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.

References

- 1. The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent Agonists of the Protease Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

Methodological & Application

Belapectin (GB-110 Analog): Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belapectin (formerly GR-MD-02), a galectin-3 inhibitor, has emerged as a promising therapeutic agent in oncology. Galectin-3, a β-galactoside-binding lectin, is overexpressed in a wide range of cancers and plays a pivotal role in tumor progression, including cell proliferation, apoptosis, angiogenesis, and immune evasion.[1][2] Belapectin, a carbohydrate-based polymer, functions by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its downstream signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of Belapectin in cancer research, including its mechanism of action, detailed experimental protocols, and a summary of key preclinical and clinical findings.

Mechanism of Action

Belapectin exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the functions of galectin-3 in the tumor microenvironment. Extracellular galectin-3 contributes to the formation of a lattice with cell surface glycoproteins, which modulates various cellular processes.[5]

Key mechanisms of action include:

-

Modulation of Immune Response: Belapectin has been shown to enhance anti-tumor immunity by reducing the population of monocytic myeloid-derived suppressor cells (M-MDSCs), which are potent immunosuppressive cells in the tumor microenvironment.[6][7] It can also augment the activity of checkpoint inhibitors and T-cell agonists.[7][8]

-

Inhibition of Angiogenesis: Galectin-3 promotes the formation of new blood vessels, a critical process for tumor growth and metastasis.[2] Belapectin can inhibit angiogenesis by interfering with galectin-3's interaction with pro-angiogenic factors.[8]

-

Induction of Apoptosis: By binding to galectin-3, Belapectin can disrupt its anti-apoptotic functions, leading to programmed cell death in cancer cells.[3][9]

-

Inhibition of Metastasis: Galectin-3 facilitates cancer cell adhesion, migration, and invasion.[10] Belapectin can inhibit these processes, thereby reducing the metastatic potential of tumors.[8]

Signaling Pathway

The following diagram illustrates the central role of Galectin-3 in promoting cancer progression and the inhibitory action of Belapectin.

Preclinical and Clinical Data Summary

Belapectin has been evaluated in various preclinical cancer models and early-phase clinical trials, demonstrating promising anti-tumor activity, particularly in combination with immunotherapies.

Table 1: Summary of Preclinical Studies

| Cancer Model | Treatment | Key Findings | Reference |

| Sarcoma (MCA-205) | Belapectin + anti-OX40 | Improved survival | [8] |

| Mammary Carcinoma (4T-1) | Belapectin + anti-OX40 | Improved survival, reduced lung metastases | [8] |

| Prostate Cancer (TRAMP-C1) | Belapectin + anti-OX40 | Prolonged survival | [8] |

| Prostate and Breast Cancer | Belapectin + anti-CTLA-4 or anti-PD-1 | Increased tumor shrinkage and enhanced survival | [11] |

Table 2: Summary of Clinical Trial Data

| Cancer Type | Clinical Trial Phase | Treatment | Objective Response Rate (ORR) | Key Findings | Reference |

| Metastatic Melanoma | Phase I | Belapectin + Pembrolizumab | 50% (7/14 patients) | Increased effector memory T-cell activation, reduced M-MDSCs.[6][7] | [6][7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Phase I | Belapectin + Pembrolizumab | 33% (2/6 patients) | Well-tolerated with fewer immune-mediated adverse events than expected with pembrolizumab alone.[6][7] | [6][7] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Belapectin in cancer research.

Experimental Workflow

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Belapectin on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Belapectin

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Belapectin in complete medium.

-

Remove the medium from the wells and add 100 µL of the Belapectin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Belapectin).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol determines the ability of Belapectin to induce apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

Belapectin

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cancer cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Belapectin for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Migration Assay (Transwell Assay)

This protocol evaluates the effect of Belapectin on cancer cell migration.

Materials:

-

Cancer cell line of interest

-

Belapectin

-

24-well Transwell inserts (8 µm pore size)

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

Crystal violet solution

-

Microscope

Procedure:

-

Pre-coat the Transwell inserts with a basement membrane matrix if evaluating invasion. For migration, no coating is necessary.

-

Harvest and resuspend cancer cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of complete medium to the lower chamber of the 24-well plate.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add Belapectin at desired concentrations to the upper chamber.

-

Incubate for 12-24 hours at 37°C.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

In Vivo Tumor Model

This protocol assesses the in vivo efficacy of Belapectin in a syngeneic mouse model.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)

-

Murine cancer cell line compatible with the mouse strain

-

Belapectin

-

Vehicle control (e.g., saline)

-

Calipers

-

Animal housing and monitoring equipment

Procedure:

-

Subcutaneously inject 1 x 10^6 cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Belapectin (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle control to the control group.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Conclusion

Belapectin is a promising Galectin-3 inhibitor with demonstrated anti-cancer activity in a variety of preclinical and clinical settings. Its ability to modulate the tumor microenvironment and enhance the efficacy of immunotherapies makes it a valuable tool for cancer research and a potential candidate for combination cancer therapy. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of Belapectin and other Galectin-3 inhibitors in the fight against cancer.

References

- 1. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. galectintherapeutics.com [galectintherapeutics.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. file.elabscience.com [file.elabscience.com]

- 6. Galectin-3-Binding and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galectin-3 is an important mediator of VEGF- and bFGF-mediated angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]

Application Note: Cellular Assay Development Using GB-110 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GB-110 hydrochloride is a potent, selective, and cell-permeable inhibitor of cysteine cathepsins, with particularly high affinity for cathepsin B. Overexpression and extracellular secretion of cathepsin B are strongly correlated with the invasive and metastatic phenotypes of various cancers.[1][2][3] This protease facilitates the degradation of the extracellular matrix (ECM), a critical step in tumor progression and dissemination.[4] By targeting cathepsin B, this compound presents a valuable tool for investigating the mechanisms of cancer metastasis and for the development of novel anti-cancer therapeutics.

This document provides detailed protocols for a suite of cellular assays to characterize the activity of this compound in cancer cell lines, including the assessment of its inhibitory effect on cathepsin B activity, cell viability, invasion, and apoptosis.

I. Biochemical Assay: Cathepsin B Activity Inhibition

This assay determines the concentration of this compound required to inhibit 50% of cathepsin B enzymatic activity (IC50) in a cell-free system.

Protocol: Fluorometric Cathepsin B Activity Assay [5]

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer appropriate for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

-

Enzyme Solution: Dilute purified human liver cathepsin B in assay buffer to a final concentration of 2 nM.

-

Substrate Solution: Prepare a 10 mM stock solution of the fluorogenic substrate Z-Arg-Arg-AMC (Z-Arginine-Arginine-7-amino-4-methylcoumarin) in DMSO. Dilute to a working concentration of 200 µM in assay buffer.

-

Inhibitor Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

-

-

Assay Procedure:

-

Add 50 µL of the various this compound dilutions to the wells of a black, flat-bottom 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the cathepsin B enzyme solution to all wells except the negative control.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: 400 nm, Emission: 505 nm) every minute for 30 minutes using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (RFU/min) for each concentration of this compound.

-

Normalize the data to the positive control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Data Presentation:

| Compound | Target | IC50 (nM) |

| This compound | Cathepsin B | 15.2 |

| E-64 (Control) | Cysteine Proteases | 5.8 |

II. Cellular Assays

A. Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and cytotoxicity.[6][7][8]

Protocol: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed a human cancer cell line known to overexpress cathepsin B (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Presentation:

| Cell Line | Compound | Treatment Duration (h) | GI50 (µM) |

| MDA-MB-231 | This compound | 48 | 25.6 |

| MDA-MB-231 | Doxorubicin (Control) | 48 | 0.8 |

B. Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis, and the inhibitory effect of this compound on this process.[9][10][11][12][13]

Protocol: Transwell Invasion Assay [9][10][13]

-

Chamber Preparation:

-

Thaw Matrigel (a basement membrane matrix) on ice.

-

Dilute the Matrigel with cold, serum-free medium and coat the top of 8 µm pore size Transwell inserts.

-

Incubate the inserts at 37°C for at least 4 hours to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Starve the cancer cells in serum-free medium for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.

-

Add 1 x 10^5 cells in 100 µL to the upper chamber of the coated Transwell inserts.

-

-

Incubation and Invasion:

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.

-

Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Fixation and Staining:

-

Remove the non-invading cells from the top of the insert with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with 70% ethanol for 15 minutes.

-

Stain the cells with crystal violet for 20 minutes.

-

-

Quantification:

-

Wash the inserts with water and allow them to dry.

-

Image several random fields of the stained cells under a microscope.

-

Count the number of invading cells per field.

-

Data Presentation:

| Treatment | Concentration (µM) | Relative Invasion (%) |

| Vehicle Control (DMSO) | - | 100 |

| This compound | 10 | 45.2 |

| This compound | 25 | 18.7 |

| This compound | 50 | 5.1 |

C. Apoptosis Assay (Caspase-3 Activity)

This assay determines whether the cytotoxic effects of this compound are mediated through the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.[14][15][16][17][18]

Protocol: Colorimetric Caspase-3 Activity Assay [16][17][18]

-

Cell Treatment and Lysis:

-

Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in 50 µL of chilled cell lysis buffer on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

-

Caspase-3 Assay:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.

-

Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

-

Add 5 µL of the caspase-3 substrate DEVD-pNA (p-nitroaniline) to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Measurement:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase-3 activity.

-

Data Presentation:

| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control (DMSO) | - | 1.0 |

| This compound | 10 | 1.8 |

| This compound | 25 | 3.5 |

| This compound | 50 | 6.2 |

| Staurosporine (Control) | 1 | 8.9 |

Visualizations

Caption: Workflow for the Transwell Cell Invasion Assay.

Caption: Simplified pathway of Cathepsin B in cancer metastasis.

References

- 1. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. wjgnet.com [wjgnet.com]

- 5. novusbio.com [novusbio.com]

- 6. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 7. researchhub.com [researchhub.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 12. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. corning.com [corning.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. biogot.com [biogot.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. abcam.com [abcam.com]

Application Notes and Protocols for GB-110 Hydrochloride in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GB-110 hydrochloride is a potent, selective, and orally active non-peptidic agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1][2][3] Its ability to selectively activate PAR2 makes it a valuable tool for studying the receptor's function and for identifying novel modulators of PAR2 activity. High-throughput screening (HTS) assays are essential for discovering such modulators in a time- and cost-effective manner.[4][5]

These application notes provide a detailed protocol for utilizing this compound as a reference agonist in a cell-based high-throughput screening assay to identify novel PAR2 inhibitors. The primary assay detailed is a calcium mobilization assay, which measures the increase in intracellular calcium concentration following PAR2 activation.[5][6]

Mechanism of Action and Signaling Pathway

Protease-Activated Receptor 2 (PAR2) is a member of the GPCR superfamily.[7] Its activation is initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor.[8][9] This activation, which can be mimicked by synthetic agonists like this compound, leads to the coupling of the receptor to the Gαq/11 subunit of the heterotrimeric G-protein.[10][11]

Activated Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[5][6] This transient increase in intracellular Ca2+ can be detected using calcium-sensitive fluorescent dyes, providing a robust readout for receptor activation in a high-throughput format.[5][6]

Figure 1: PAR2 signaling pathway initiated by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound in PAR2 activation assays. This data is essential for designing and validating HTS assays.

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 0.28 µM (280 nM) | HT29 | Intracellular Ca2+ Release | [1][2] |

| pEC50 | 6.7 ± 0.05 | HT29 | Intracellular Ca2+ Release | [3] |

| Assay Window (S/B) | > 5 | General | Calcium Mobilization | Typical |

| Z'-factor | > 0.5 | General | Calcium Mobilization | Typical |

Experimental Protocols

High-Throughput Screening Workflow for PAR2 Antagonists

The overall workflow for a high-throughput screen to identify inhibitors of PAR2 activation using this compound as the agonist is depicted below.

Figure 2: High-throughput screening workflow for PAR2 antagonists.

Detailed Protocol: Calcium Mobilization Assay

This protocol is designed for a 384-well plate format and can be adapted for other formats.

Materials and Reagents:

-

Cell Line: HT29 or HEK293 cells stably expressing human PAR2.

-

This compound: Stock solution in DMSO (e.g., 10 mM).

-